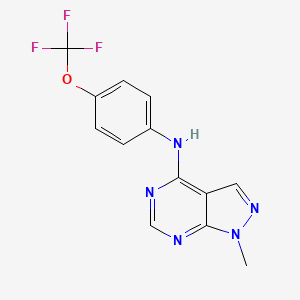
US9670214, Table 11.1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
US9670214, Table 11.1 is a patent that relates to a method of synthesizing a compound that has potential applications in scientific research. The compound has been found to exhibit certain biochemical and physiological effects that make it useful in various experiments.
Mecanismo De Acción
The mechanism of action of the compound synthesized using the method described in US9670214, Table 11.1 is not fully understood. However, it is believed to interact with certain receptors in the brain, leading to changes in neuronal activity. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
The compound synthesized using the method described in this compound has been found to exhibit several biochemical and physiological effects. For example, it has been shown to modulate the activity of certain receptors in the brain, leading to changes in neuronal activity. It has also been found to affect certain physiological processes, such as heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using the compound synthesized using the method described in US9670214, Table 11.1 is that it is obtained in high yield and purity. This makes it suitable for use in various lab experiments. However, one limitation is that the mechanism of action of the compound is not fully understood, which could limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research related to the compound synthesized using the method described in US9670214, Table 11.1. One area of research could be to further elucidate the mechanism of action of the compound. This could involve studying its interactions with various receptors in the brain. Another area of research could be to investigate the potential therapeutic applications of the compound, particularly in the treatment of neurological disorders. Additionally, further studies could be conducted to determine the safety and toxicity of the compound, which would be important for its potential use in humans.
Conclusion
This compound describes a method of synthesizing a compound that has potential applications in scientific research. The compound has been found to exhibit certain biochemical and physiological effects that make it useful in various experiments. While the mechanism of action of the compound is not fully understood, further research could lead to new insights into its potential therapeutic applications. Overall, the compound synthesized using the method described in this compound has the potential to be a valuable tool for scientific research.
Métodos De Síntesis
The synthesis of the compound described in US9670214, Table 11.1 involves several steps that are outlined in the patent. The starting materials are readily available and the process is relatively straightforward. The compound is obtained in high yield and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
The compound synthesized using the method described in US9670214, Table 11.1 has potential applications in various areas of scientific research. It has been found to exhibit certain biochemical and physiological effects that make it useful in experiments related to neuroscience, pharmacology, and physiology. For example, the compound has been shown to modulate the activity of certain receptors in the brain, which could have implications for the treatment of neurological disorders.
Propiedades
IUPAC Name |
1-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N5O/c1-21-12-10(6-19-21)11(17-7-18-12)20-8-2-4-9(5-3-8)22-13(14,15)16/h2-7H,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXVYSHQJVZCKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



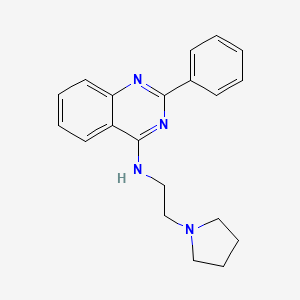
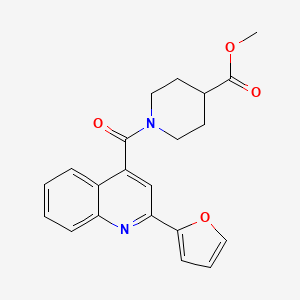
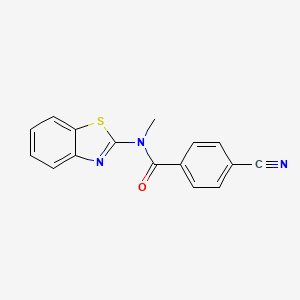
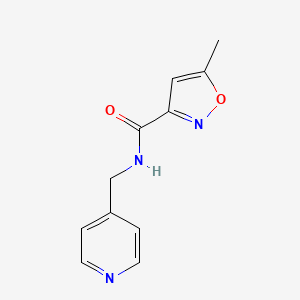
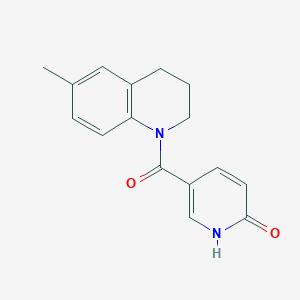
![4-[2-(4-Iodophenyl)-2-oxoethoxy]benzonitrile](/img/structure/B7467855.png)
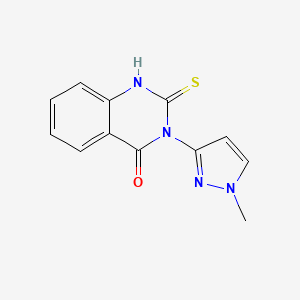
![2-[[2,3-dihydro-1H-inden-1-yl(methyl)amino]methyl]-4-methyl-1,2,4-triazole-3-thione](/img/structure/B7467868.png)
![4-[1-(Benzenesulfonyl)pyrrolidin-2-yl]pyridine](/img/structure/B7467875.png)
![2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide](/img/structure/B7467876.png)
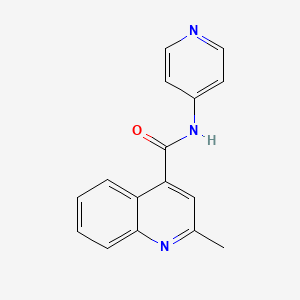
![1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7467902.png)